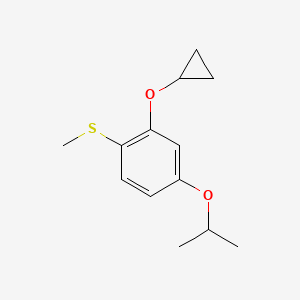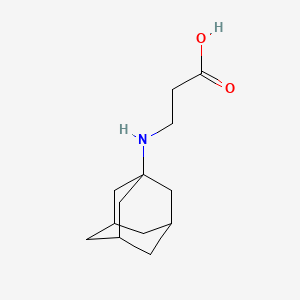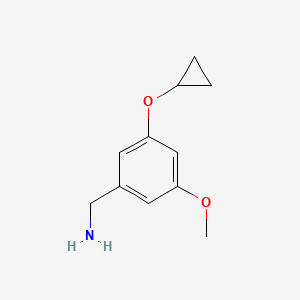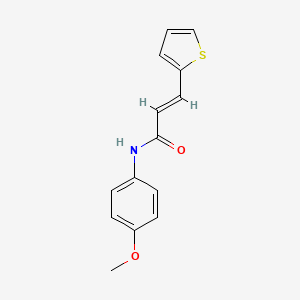
(2E)-N-(4-methoxyphenyl)-3-(thiophen-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-3-(2-thienyl)acrylamide is an organic compound that features a methoxyphenyl group and a thienyl group attached to an acrylamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-3-(2-thienyl)acrylamide typically involves the reaction of 4-methoxyaniline with 3-(2-thienyl)acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
While specific industrial production methods for N-(4-methoxyphenyl)-3-(2-thienyl)acrylamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-3-(2-thienyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The acrylamide double bond can be reduced to form a saturated amide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of N-(4-hydroxyphenyl)-3-(2-thienyl)acrylamide.
Reduction: Formation of N-(4-methoxyphenyl)-3-(2-thienyl)propionamide.
Substitution: Formation of various substituted acrylamides depending on the nucleophile used.
Scientific Research Applications
N-(4-methoxyphenyl)-3-(2-thienyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-3-(2-thienyl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The methoxyphenyl and thienyl groups can participate in π-π interactions, hydrogen bonding, and hydrophobic interactions with biological targets, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-hydroxyphenyl)-3-(2-thienyl)acrylamide
- N-(4-methoxyphenyl)-3-(2-furyl)acrylamide
- N-(4-methoxyphenyl)-3-(2-thienyl)propionamide
Uniqueness
N-(4-methoxyphenyl)-3-(2-thienyl)acrylamide is unique due to the presence of both methoxyphenyl and thienyl groups, which confer specific electronic and steric properties
Properties
Molecular Formula |
C14H13NO2S |
|---|---|
Molecular Weight |
259.33 g/mol |
IUPAC Name |
(E)-N-(4-methoxyphenyl)-3-thiophen-2-ylprop-2-enamide |
InChI |
InChI=1S/C14H13NO2S/c1-17-12-6-4-11(5-7-12)15-14(16)9-8-13-3-2-10-18-13/h2-10H,1H3,(H,15,16)/b9-8+ |
InChI Key |
NQFFXCIPIQHYHE-CMDGGOBGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CS2 |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C=CC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-({(2E)-2-[(2-methoxynaphthalen-1-yl)methylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B14812091.png)
![ethyl (3E)-3-(2-{4-[(2,4-dichlorophenyl)amino]-4-oxobutanoyl}hydrazinylidene)butanoate](/img/structure/B14812093.png)
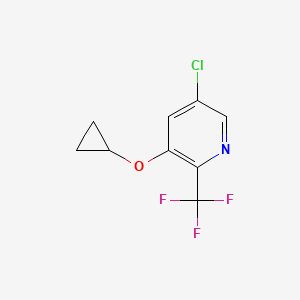

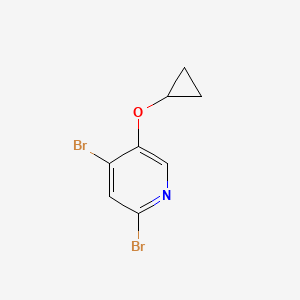
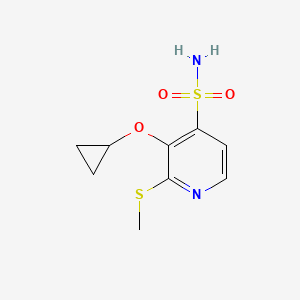
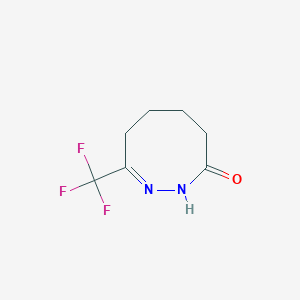
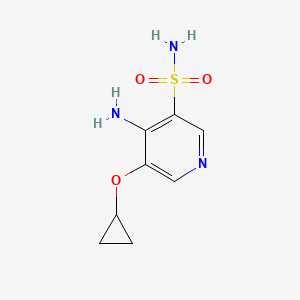
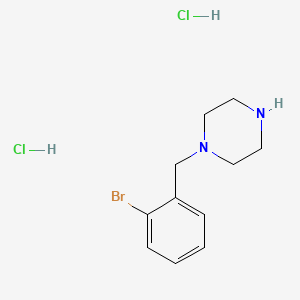
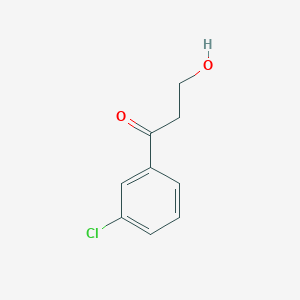
![tert-butyl N-[1-[(1S)-2-amino-1-(2-chlorophenyl)ethyl]pyrrolidin-3-yl]carbamate](/img/structure/B14812139.png)
